2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol is an organic compound with the molecular formula C18H36O4 It is characterized by the presence of a dioxolane ring, a dodecanyl chain, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol typically involves the reaction of 12-(1,3-dioxolan-2-yl)-2-methyldodecan-2-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the dodecanyl chain .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The dioxolane ring and dodecanyl chain allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its hydroxyl group can form hydrogen bonds with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Similar structure with a dioxolane ring but different substituents.
1-(1,3-Dioxolan-2-yl)-2-propanone: Contains a dioxolane ring but with a different functional group.
2-(1,3-Dioxolan-2-yl)furan: Features a dioxolane ring attached to a furan ring.
Uniqueness
2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol is unique due to its long dodecanyl chain and the presence of both a dioxolane ring and an ethan-1-ol group.
Properties
CAS No. |
920753-87-3 |
---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-[12-(1,3-dioxolan-2-yl)-2-methyldodecan-2-yl]oxyethanol |
InChI |
InChI=1S/C18H36O4/c1-18(2,22-14-13-19)12-10-8-6-4-3-5-7-9-11-17-20-15-16-21-17/h17,19H,3-16H2,1-2H3 |
InChI Key |
FTZJCGINJUBCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCC1OCCO1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.